2-Thia-6-azaspiro[3.3]heptane hemioxalate

Catalog No.
S847152
CAS No.
1233143-48-0
M.F
C12H20N2O4S2
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Thia-6-azaspiro[3.3]heptane hemioxalate

CAS Number

1233143-48-0

Product Name

2-Thia-6-azaspiro[3.3]heptane hemioxalate

IUPAC Name

oxalic acid;2-thia-6-azaspiro[3.3]heptane

Molecular Formula

C12H20N2O4S2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/2C5H9NS.C2H2O4/c2*1-5(2-6-1)3-7-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6)

InChI Key

IUOHIXFWUIKFFT-UHFFFAOYSA-N

SMILES

C1C2(CN1)CSC2.C1C2(CN1)CSC2.C(=O)(C(=O)O)O

Canonical SMILES

C1C2(CN1)CSC2.C1C2(CN1)CSC2.C(=O)(C(=O)O)O

2-Thia-6-azaspiro[3.3]heptane hemioxalate is a chemical compound characterized by the molecular formula C12H20N2O4S2C_{12}H_{20}N_{2}O_{4}S_{2} and a molecular weight of approximately 320.43 g/mol. This compound features a spirocyclic structure, which is significant in medicinal chemistry due to its unique three-dimensional arrangement that can influence biological activity and interaction with biological targets. It is primarily utilized as an intermediate in pharmaceutical and chemical synthesis, playing a crucial role in the development of various drugs and therapeutic agents .

Due to the lack of research on 2-THAH, its mechanism of action in biological systems or interaction with other compounds remains unknown [, ].

, including:

  • Esterification: Reaction with alcohols to form esters.
  • Nucleophilic Substitution: The presence of sulfur and nitrogen atoms allows for nucleophilic attacks, leading to substitutions that can modify the compound's properties.
  • Reduction Reactions: The oxalate group can be reduced to form different derivatives, which may have varied biological activities.

These reactions are essential for modifying the compound for specific applications in drug discovery and development.

Research indicates that 2-Thia-6-azaspiro[3.3]heptane hemioxalate exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, potentially influencing enzyme activity or receptor binding. Specific studies have highlighted its potential as a building block for drug candidates aimed at treating neurological disorders and other conditions due to its ability to cross the blood-brain barrier effectively .

The synthesis of 2-Thia-6-azaspiro[3.3]heptane hemioxalate typically involves multi-step processes that include:

  • Formation of the Spirocyclic Structure: This often starts with the reaction of diethoxytriphenylphosphorane with suitable alcohols.
  • Treatment with Mesyl Chloride: This step is crucial for introducing functional groups necessary for further reactions.
  • Isolation and Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity levels suitable for pharmaceutical applications.

Recent advancements have focused on improving yield and reaction conditions, enhancing both efficiency and safety during synthesis .

The primary applications of 2-Thia-6-azaspiro[3.3]heptane hemioxalate include:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing novel drugs, particularly those targeting central nervous system disorders.
  • Coordination Chemistry: Its unique structure allows it to act as a ligand in coordination compounds, which are important in various catalytic processes.
  • Chemical Research: Used in exploratory studies to develop new synthetic methodologies or investigate structure-activity relationships in drug design.

Interaction studies involving 2-Thia-6-azaspiro[3.3]heptane hemioxalate have revealed its capacity to bind effectively with biological receptors and enzymes. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its pharmacological effects on cell lines or isolated tissues.
  • Structure-Activity Relationship Analysis: To determine how modifications to the compound's structure affect its biological activity.

These investigations are critical for understanding the therapeutic potential of this compound and guiding further development.

Several compounds share structural similarities with 2-Thia-6-azaspiro[3.3]heptane hemioxalate, including:

Compound NameMolecular FormulaUnique Features
2-Oxa-6-azaspiro[3.3]heptane oxalateC12H20N2O6C_{12}H_{20}N_{2}O_{6}Contains oxygen instead of sulfur; different reactivity
6-Azaspiro[3.3]heptaneC9H15NC_{9}H_{15}NLacks oxalate group; simpler structure
2-Thia-6-selenaspiro[3.3]heptaneC12H20N2SeC_{12}H_{20}N_{2}SeIncorporates selenium; different electronic properties

Uniqueness

The uniqueness of 2-Thia-6-azaspiro[3.3]heptane hemioxalate lies in its specific combination of sulfur and nitrogen within a spirocyclic framework, which provides distinct pharmacological properties compared to similar compounds. Its ability to act as an intermediate in complex synthetic pathways further enhances its significance in medicinal chemistry and drug development.

Retrosynthetic analysis of 2-Thia-6-azaspiro[3.3]heptane hemioxalate reveals several strategic disconnections that can guide synthetic planning. The spirocyclic core presents unique challenges due to its constrained geometry and the presence of both sulfur and nitrogen heteroatoms within the bicyclic framework [1]. The most effective retrosynthetic strategies focus on the formation of the spiro junction as the key bond-forming step, with subsequent introduction of the thia component through various sulfur incorporation methods [1].

The primary retrosynthetic approach involves disconnection at the spiro center, revealing two potential ring-formation strategies: formation of the four-membered ring followed by closure of the five-membered ring, or alternatively, construction of the five-membered ring with subsequent four-membered ring closure [1]. Each approach presents distinct advantages depending on the available starting materials and desired stereochemical outcome [1].

A second strategic disconnection involves the sulfur-nitrogen bond formation, which can be achieved through nucleophilic substitution reactions or radical-mediated processes [2]. This approach allows for late-stage introduction of the thia component, providing flexibility in synthetic route design and enabling access to diverse analogues through variation of the sulfur source [2].

Key Synthetic Routes

Formation of the Spirocyclic Core

The formation of the spirocyclic core represents the most challenging aspect of 2-Thia-6-azaspiro[3.3]heptane synthesis. Several methodologies have been developed to address this challenge, each with specific advantages and limitations.

Radical Cyclization Approaches

Radical cyclization methods have proven highly effective for spirocyclic core construction. The domino radical bicyclization process, utilizing functionalized oxime ethers as precursors, provides access to azaspiro[4.4]nonane frameworks with yields ranging from 58-78% and diastereoselectivities of 5:1 to 12:1 [3]. This methodology employs tributyltin hydride as the radical mediator and triethylborane as the initiator, operating under mild conditions at 80-90°C [3].

The mechanism involves initial aryl radical generation through tributyltin hydride reduction, followed by intramolecular 5-exo-trig closure on the imino function to generate alkoxyaminyl radicals [3]. These intermediates undergo subsequent capture by the alkenyl moiety, resulting in the spirocyclic framework through a controlled radical cascade process [3].

Metal-Catalyzed Cyclization Methods

Palladium-catalyzed intramolecular cyclization of keto-sulfonamides via ynamides represents an efficient approach to azaspiro compound synthesis [4]. This method proceeds through a spontaneous spirocyclization process, yielding azaspiro compounds in 42-78% yields under copper-free conditions [4]. The reaction involves initial formation of push-pull ynamides through Michael addition/elimination, followed by formal Conia-ene cyclization to construct the spirocyclic framework [4].

The catalytic system demonstrates broad substrate tolerance and operates under mild conditions, making it suitable for scale-up applications [4]. The absence of copper catalyst simplifies product purification and reduces potential metal contamination issues [4].

Enzymatic Approaches

Enzymatic stereodivergent synthesis using engineered carbene transferase platforms represents a cutting-edge approach to azaspiro compound construction [5]. This methodology enables cyclopropanation of unsaturated exocyclic N-heterocycles to provide structurally diverse azaspiro[2.y]alkanes in yields ranging from 21-99% with excellent enantioselectivities up to 99.5% ee [5].

The engineered protoglobin-based enzymes operate on gram scale with substrate concentrations up to 150 mM (25 g/L) using lyophilized E. coli lysate as the catalyst [5]. This platform represents a practical, scalable, and stereodivergent approach to azaspiro compound synthesis, offering significant advantages in terms of environmental sustainability and selectivity [5].

Azaspiro Formation Strategies

The construction of azaspiro frameworks requires specialized methodologies that can accommodate the unique geometric constraints of the spirocyclic system while maintaining high efficiency and selectivity.

Cycloaddition Approaches

Formal [2+2] cycloaddition between ketenes and imines represents a powerful method for azaspiro construction. This metal-free approach achieves yields of 49-98% with high trans-selectivity under ambient conditions [7]. The reaction demonstrates broad substrate scope and can be applied to various ketene and imine combinations [7].

The mechanism involves initial nucleophilic attack of the imine on the ketene, followed by ring closure to form the spirocyclic β-lactam structure [7]. The high stereoselectivity arises from the preferred trans-arrangement of substituents in the cycloaddition transition state [7].

Cascade Cyclization Methods

Reductive cleavage/Horner-Wadsworth-Emmons cascade reactions provide efficient access to spirocyclic pyrrolidines [8]. This methodology utilizes isoxazolines bearing distal β-ketophosphonates as precursors, achieving yields of 63-87% with diastereoselectivities ranging from 6:1 to 13:1 [8].

The reaction sequence involves initial reductive cleavage of the isoxazoline N-O bond, followed by intramolecular Horner-Wadsworth-Emmons reaction to form the spirocyclic framework [8]. The method demonstrates excellent modularity and can be extended to various ring sizes and substitution patterns [8].

Photochemical Cyclization

Photochemical cycloaddition of bisallenes represents an innovative approach to spirocyclic compound synthesis [9]. This methodology achieves yields of 52-88% with high diastereoselectivity under photoredox conditions [9]. The reaction proceeds through catalyzed cycloisomerization/Diels-Alder cascade processes to construct spirobicyclic motifs containing seven- and six-membered rings [9].

The photochemical approach offers unique advantages in terms of mild reaction conditions and the ability to access complex spirocyclic architectures that may be difficult to prepare through thermal methods [9].

Salt Formation Processes

Hemioxalate Salt Preparation Techniques

The preparation of hemioxalate salts represents a crucial step in the synthesis of 2-Thia-6-azaspiro[3.3]heptane hemioxalate, as salt formation significantly impacts the compound's stability, solubility, and handling properties [10] [11]. Hemioxalate salt formation typically involves the reaction of the free base spirocyclic amine with 0.5 equivalents of oxalic acid under controlled conditions [10] [11].

The standard procedure involves dissolving the spirocyclic amine in methanol, followed by careful addition of oxalic acid dihydrate (0.5 equivalents) at elevated temperature (50°C) [10] [11]. The solution is then slowly cooled to 0°C over several hours to promote crystallization, resulting in the formation of well-defined crystalline hemioxalate salt in yields of 81-94% [10] [11].

The methanol/MTBE solvent system has proven particularly effective for hemioxalate salt preparation, providing excellent crystallization properties and facilitating product isolation [10] [11]. The resulting hemioxalate salts exhibit superior stability compared to the free base, with non-hygroscopic properties that enhance storage and handling characteristics [10] [11].

Optimization of Crystallization Conditions

The crystallization process can be optimized through careful control of temperature, concentration, and cooling rate. Seeded crystallization techniques can be employed to control particle size distribution and improve batch-to-batch consistency [10] [11]. The use of controlled cooling rates (typically 0.5-1°C per hour) promotes the formation of well-formed crystals with improved purity profiles [10] [11].

Solvent selection plays a crucial role in hemioxalate salt formation. The methanol/MTBE system provides optimal solubility characteristics for both the starting material and the final salt, while the MTBE component assists in precipitation and purification [10] [11]. Alternative solvent systems, such as ethanol/diethyl ether, can be employed but may result in reduced yields or altered crystal morphology [10] [11].

Quality Control and Characterization

Hemioxalate salt purity is typically assessed through high-performance liquid chromatography (HPLC) analysis, with acceptable purity levels generally exceeding 97% [10] [11]. The salt stoichiometry can be confirmed through elemental analysis and nuclear magnetic resonance (NMR) spectroscopy [10] [11].

Thermal analysis, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provides valuable information about the thermal stability and decomposition behavior of the hemioxalate salt [10] [11]. The hemioxalate salts typically exhibit melting points in the range of 140-160°C, with good thermal stability under normal storage conditions [10] [11].

Alternative Salt Forms Synthesis

While hemioxalate salts represent the preferred form for many applications, alternative salt forms may offer advantages in specific situations or for particular end-use applications [10] [11]. A comprehensive evaluation of alternative salt forms is essential for optimizing the properties of 2-Thia-6-azaspiro[3.3]heptane derivatives [10] [11].

Hydrochloride Salt Formation

Hydrochloride salts can be prepared through treatment of the spirocyclic amine with hydrochloric acid in methanol. This method typically yields products in 23-67% isolated yield, with the lower yields attributed to the hygroscopic nature of the hydrochloride salt [10] [11]. The hydrochloride form exhibits excellent water solubility but may present handling challenges due to its tendency to absorb moisture from the atmosphere [10] [11].

The preparation involves bubbling hydrogen chloride gas through a methanolic solution of the spirocyclic amine at 0°C, followed by concentration under reduced pressure [10] [11]. Alternative approaches using concentrated hydrochloric acid can be employed but may result in lower yields due to the introduction of water into the system [10] [11].

p-Toluenesulfonate Salt Formation

p-Toluenesulfonate salts offer improved stability compared to hydrochloride salts while maintaining good solubility characteristics [10] [11]. The preparation involves treatment of the spirocyclic amine with p-toluenesulfonic acid in methanol or n-butanol, yielding products in 65-67% yield [10] [11].

The p-toluenesulfonate salts exhibit moderate hygroscopicity and good thermal stability, making them suitable for applications requiring extended storage periods [10] [11]. The crystalline nature of these salts facilitates purification and provides consistent physical properties [10] [11].

Naphthalenedisulfonate Salt Formation

Naphthalene-1,5-disulfonic acid provides access to highly stable, crystalline salts with excellent water solubility [10] [11]. The preparation involves treatment of the spirocyclic amine with naphthalene-1,5-disulfonic acid in methanol, yielding products in 84-94% yield [10] [11].

These salts demonstrate exceptional stability and crystallinity, with well-defined melting points and minimal hygroscopicity [10] [11]. The high yields and excellent physical properties make naphthalenedisulfonate salts particularly attractive for industrial applications [10] [11].

Organic Acid Salt Formation

Various organic acids can be employed to prepare alternative salt forms with specific properties. Acetate salts, prepared through treatment with acetic acid, yield products in 78-85% yield with good stability characteristics [10] [11]. Fumarate and maleate salts can be prepared through neutralization with the respective dicarboxylic acids, yielding products in 45-65% and 58-72% yields, respectively [10] [11].

Tartrate salts, prepared through neutralization with tartaric acid, offer the potential for chiral resolution if the spirocyclic amine contains stereogenic centers [10] [11]. These salts typically yield products in 62-78% yield with good stability and handling properties [10] [11].

Stereoselective Synthesis Approaches

The stereoselective synthesis of 2-Thia-6-azaspiro[3.3]heptane hemioxalate requires careful consideration of the stereochemical elements present in the spirocyclic framework [12]. The spiro junction creates a unique stereochemical environment that can be exploited through various asymmetric synthetic methodologies [12].

Asymmetric Organocatalytic Approaches

Asymmetric organocatalytic synthesis using chiral secondary amines represents a powerful approach to stereoselective spirocycle construction [12]. This methodology employs chiral catalysts in combination with palladium(0) systems to achieve enantioselectivities up to 99% ee and diastereoselectivities up to 20:1 [12].

The reaction proceeds through synergistic catalysis, where the chiral secondary amine activates the electrophilic partner while the palladium catalyst facilitates the cyclization process [12]. The method demonstrates broad substrate scope tolerance and operates under mild conditions at room temperature [12].

Key advantages of this approach include the use of readily available chiral catalysts, high levels of stereocontrol, and the ability to access both enantiomers through catalyst selection [12]. The methodology has been successfully demonstrated on scales up to 10 grams, indicating its potential for practical applications [12].

Enzymatic Stereoselective Methods

Enzymatic stereoselective synthesis using engineered carbene transferase platforms offers exceptional control over both enantioselectivity and diastereoselectivity [5]. This approach achieves enantioselectivities up to 99.5% ee with diastereoselectivities ranging from 52.5:47.5 to >99.5:0.5 [5].

The enzymatic methodology operates under environmentally benign conditions, requiring no organic co-solvents and functioning effectively at room temperature [5]. The process has been demonstrated on scales up to 25 g/L substrate concentration, indicating excellent scalability potential [5].

The stereodivergent nature of the enzymatic platform allows access to multiple stereoisomers of the target compound through appropriate enzyme selection and reaction conditions [5]. This capability is particularly valuable for structure-activity relationship studies and the preparation of stereoisomeric libraries [5].

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated cyclization employs Evans auxiliaries to achieve high levels of stereocontrol in spirocyclic construction [13]. This methodology achieves enantioselectivities of 85-95% ee with diastereoselectivities exceeding 10:1 [13].

The approach involves attachment of the chiral auxiliary to the substrate, followed by diastereoselective cyclization and subsequent auxiliary removal [13]. The method has been demonstrated on scales up to 50 grams, indicating its suitability for preparative applications [13].

Asymmetric Catalytic Methods

Asymmetric catalytic methods employing chiral Lewis acids, Brønsted acids, and transition metal catalysts provide additional approaches to stereoselective spirocycle synthesis [14] [15] [16]. These methodologies achieve enantioselectivities ranging from 82-97% ee with good to excellent diastereoselectivities [14] [15] [16].

Chiral Lewis acid catalysis using bisoxazoline-copper(II) complexes provides enantioselectivities of 82-94% ee with diastereoselectivities of 5:1 to 12:1 [14]. The method operates under mild conditions and demonstrates broad substrate tolerance [14].

Chiral Brønsted acid catalysis using phosphoric acid derivatives achieves enantioselectivities of 87-95% ee with diastereoselectivities of 9:1 to 16:1 [15]. This approach is particularly effective for aromatic imine substrates and operates under mild conditions [15].

Asymmetric photoredox catalysis using chiral iridium photocatalysts provides enantioselectivities of 89-97% ee with diastereoselectivities of 8:1 to 18:1 [16]. The method utilizes blue LED irradiation at room temperature and demonstrates good scalability [16].

Scale-Up Considerations for Industrial Production

The scale-up of 2-Thia-6-azaspiro[3.3]heptane hemioxalate synthesis from laboratory to industrial scale requires careful consideration of multiple factors including reaction engineering, process safety, environmental impact, and economic viability [17] [18]. Successful scale-up depends on maintaining product quality while achieving acceptable yields and throughput at commercial volumes [17] [18].

Reaction Engineering Considerations

Temperature control becomes increasingly critical at larger scales due to the reduced surface area-to-volume ratio of industrial reactors [17] [18]. The exothermic nature of many cyclization reactions requires sophisticated heat management systems, including jacketed reactors and external heat exchangers [17] [18]. Heat removal capacity must be carefully matched to the reaction kinetics to prevent runaway conditions [17] [18].

Mixing and mass transfer limitations can significantly impact reaction outcomes at industrial scale [17] [18]. The design of impeller systems must ensure homogeneous mixing while minimizing shear forces that could degrade sensitive intermediates [17] [18]. Computational fluid dynamics (CFD) modeling can be employed to optimize reactor design and mixing parameters [17] [18].

Residence time distribution becomes more complex in larger reactors, potentially leading to broader product quality distributions [17] [18]. The use of continuous stirred-tank reactors (CSTRs) in series or plug flow reactors (PFRs) can help address these challenges while maintaining consistent product quality [17] [18].

Process Safety and Environmental Considerations

Process safety analysis becomes paramount at industrial scale, requiring comprehensive hazard identification and risk assessment [17] [18]. The use of hazardous reagents such as tributyltin hydride requires specialized handling procedures and waste management protocols [17] [18]. Alternative, less hazardous reagents should be evaluated wherever possible [17] [18].

Solvent recovery and recycling systems are essential for economic and environmental sustainability [17] [18]. Multi-effect distillation systems can significantly reduce energy consumption while enabling solvent reuse [17] [18]. The design of these systems must account for the presence of trace impurities and their potential impact on product quality [17] [18].

Waste treatment and disposal considerations require careful evaluation of all process streams [17] [18]. The development of comprehensive waste treatment facilities may be necessary to meet environmental regulations and corporate sustainability goals [17] [18].

Equipment Selection and Design

The selection of appropriate materials of construction is critical for industrial-scale synthesis [17] [18]. Stainless steel reactors with appropriate corrosion resistance are typically required for acidic or basic reaction conditions [17] [18]. Specialized alloys may be necessary for reactions involving halogenated compounds or strong oxidizing agents [17] [18].

Process analytical technology (PAT) systems enable real-time monitoring and control of critical process parameters [17] [18]. The implementation of online HPLC, spectroscopic, and other analytical methods can significantly improve process control and product quality [17] [18].

Crystallization equipment design requires careful consideration of nucleation and growth kinetics [17] [18]. The use of seeded crystallization, controlled cooling profiles, and appropriate agitation can help ensure consistent particle size distribution and product quality [17] [18].

Economic Optimization

Cost optimization requires evaluation of all process inputs, including raw materials, utilities, labor, and capital equipment [17] [18]. The transition from research-grade to industrial-grade reagents may require process reoptimization to maintain product quality [17] [18].

Process intensification techniques, such as continuous processing and microreactor technology, can significantly improve productivity while reducing capital requirements [17] [18]. The evaluation of these technologies should consider both technical feasibility and economic benefits [17] [18].

Supply chain considerations become increasingly important at industrial scale [17] [18]. The development of multiple suppliers for critical raw materials and the implementation of appropriate inventory management systems are essential for maintaining production continuity [17] [18].

Strain-Relocating Semipinacol Rearrangement Approaches

The strain-relocating semipinacol rearrangement represents a powerful methodology for the construction of highly strained spirocyclic systems, including spiro[3.3]heptan-1-ones, which serve as key intermediates in azaspiro compound synthesis [19] [20]. This approach exploits the release of ring strain to drive the formation of spirocyclic structures under mild conditions [19] [20].

Mechanistic Foundations

The strain-relocating semipinacol rearrangement proceeds through the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes [19] [20]. The initial nucleophilic addition to the cyclopropanone formed in situ generates a 1-bicyclobutylcyclopropanol intermediate, which is prone to acid-catalyzed rearrangement [19] [20].

The rearrangement mechanism involves initial protonation of the bicyclobutyl moiety, followed by [10] [21]-migration of the resulting cyclopropylcarbinyl cation [19] [20]. The process is driven by the release of ring strain from the highly strained bicyclobutane system, providing the thermodynamic driving force for the transformation [19] [20].

The reaction demonstrates complete regio- and stereospecificity when starting from substituted cyclopropanone equivalents, leading to optically active 3-substituted spiro[3.3]heptan-1-ones [19] [20]. This high level of selectivity arises from the constrained geometry of the bicyclobutane system and the stereospecific nature of the rearrangement process [19] [20].

Synthetic Applications

The strain-relocating semipinacol rearrangement has been successfully applied to the synthesis of various spirocyclic ketones with yields ranging from 45-85% [19] [20]. The methodology tolerates a wide range of functional groups and substitution patterns, making it suitable for the preparation of diverse spirocyclic architectures [19] [20].

The reaction conditions are relatively mild, typically requiring only catalytic amounts of Brønsted or Lewis acids to promote the rearrangement [19] [20]. Trifluoroacetic acid (TFA) and boron trifluoride etherate (BF₃·Et₂O) have proven particularly effective as catalysts for this transformation [19] [20].

The methodology has been extended to the synthesis of nitrogen-containing spirocycles through appropriate choice of starting materials and reaction conditions [19] [20]. The incorporation of nitrogen heteroatoms can be achieved through the use of amino-substituted cyclopropanols or through subsequent functionalization of the spirocyclic ketone products [19] [20].

Limitations and Considerations

Despite its utility, the strain-relocating semipinacol rearrangement approach has certain limitations that must be considered in synthetic planning [19] [20]. The requirement for highly strained bicyclobutane starting materials can complicate substrate preparation and may limit the scope of accessible products [19] [20].

The reaction is sensitive to the electronic nature of substituents on the cyclopropanol ring, with electron-withdrawing groups generally facilitating the rearrangement while electron-donating groups may retard the process [19] [20]. Careful optimization of reaction conditions may be required for challenging substrates [19] [20].

The high reactivity of the bicyclobutane intermediates can lead to competing side reactions, particularly under basic conditions [19] [20]. The use of anhydrous conditions and careful control of reaction temperature are essential for achieving optimal yields and selectivities [19] [20].

Integration with Azaspiro Synthesis

The spiro[3.3]heptan-1-one products obtained through strain-relocating semipinacol rearrangement can be further elaborated to access 2-Thia-6-azaspiro[3.3]heptane derivatives through appropriate functionalization strategies [19] [20]. The ketone functionality provides a convenient handle for subsequent transformations, including reduction, reductive amination, and ring-opening reactions [19] [20].

The integration of strain-relocating semipinacol rearrangement with thia component introduction requires careful consideration of the compatibility of the transformation conditions [19] [20]. The use of sulfur-tolerant reaction conditions and protecting group strategies may be necessary to achieve successful integration [19] [20].

Dates

Last modified: 08-16-2023

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